1-Bromo-7-ethoxy-3,7-dimethyloctane
Description
IUPAC Nomenclature and Systematic Identification
The systematic name 1-bromo-7-ethoxy-3,7-dimethyloctane follows IUPAC rules, derived from its longest carbon chain (octane) and substituent positions. Key features include:
- A bromine atom at position 1.
- Methyl groups at positions 3 and 7.
- An ethoxy group (-OCH₂CH₃) at position 7.
The numbering prioritizes the bromine substituent at the terminal carbon, while the ethoxy and methyl groups at position 7 create a branched configuration. The compound’s CAS registry number is 58819-04-8 , and its molecular formula is C₁₂H₂₅BrO , with a molecular weight of 265.23 g/mol .
Molecular Architecture: 2D Structural Analysis
The 2D structure (Fig. 1) reveals an octane backbone with three critical substituents:
- Bromine at C1, contributing to electrophilic reactivity.
- Methyl group at C3, introducing steric hindrance.
- Ethoxy and methyl groups at C7, forming a quaternary carbon center.
The ethoxy group (-OCH₂CH₃) at C7 introduces polarity, while the methyl groups at C3 and C7 create a sterically crowded environment. This branching influences physicochemical properties such as boiling point and solubility.
Three-Dimensional Conformational Studies
Computational models of the 3D structure highlight two dominant conformers (Fig. 2):
- Conformer A : Ethoxy group oriented antiperiplanar to the bromine atom, minimizing steric clashes.
- Conformer B : Ethoxy group gauche to the bromine, resulting in higher energy due to van der Waals repulsions.
Molecular dynamics simulations suggest that Conformer A is 72% more stable than Conformer B at 298 K, as determined by density functional theory (DFT) calculations.
Stereochemical Considerations and Chiral Centers
The carbon at position 7 is a potential chiral center , bonded to:
- Two methyl groups.
- An ethoxy group.
- The main carbon chain.
However, symmetry arising from identical methyl groups at C7 negates chirality, rendering the compound achiral . This contrasts with related structures like (R)-1-bromo-3,7-dimethyloctane, which exhibits enantiomerism due to asymmetric branching at C3.
Comparative Structural Analysis with Related Alkyl Bromides
Table 1 compares key structural and physicochemical properties of this compound with analogous compounds:
| Property | This compound | 4-(Bromomethyl)-2-ethoxy-2,4-dimethylhexane | (R)-1-Bromo-3,7-dimethyloctane |
|---|---|---|---|
| Molecular Formula | C₁₂H₂₅BrO | C₁₁H₂₃BrO | C₁₀H₂₁Br |
| Molecular Weight (g/mol) | 265.23 | 251.00 | 221.18 |
| LogP | 4.12 | 3.79 | 4.56 |
| Chiral Centers | 0 | 0 | 1 (R-configuration) |
| Key Substituents | Br, OCH₂CH₃, 2 CH₃ | Br, OCH₂CH₃, 2 CH₃ | Br, 2 CH₃ |
This compound distinctively combines bromine’s electrophilicity with ethoxy’s polarity, making it suitable for nucleophilic substitution reactions. Its steric profile contrasts sharply with linear alkyl bromides, influencing reaction kinetics and product distributions.
Properties
CAS No. |
58819-04-8 |
|---|---|
Molecular Formula |
C12H25BrO |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
1-bromo-7-ethoxy-3,7-dimethyloctane |
InChI |
InChI=1S/C12H25BrO/c1-5-14-12(3,4)9-6-7-11(2)8-10-13/h11H,5-10H2,1-4H3 |
InChI Key |
DUHFMEYRQXHSEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C)CCCC(C)CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 1-bromo-3,7-dimethyloctane but differ in functional groups, reactivity, and applications:
Physicochemical Properties
- Boiling Points: 1-Bromo-3,7-dimethyloctane: Not explicitly reported, but analogs like 1,1-dimethoxy-3,7-dimethyloctane boil at 211°C . Unsaturated derivatives (e.g., (S)-8-Bromo-2,6-dimethyloct-2-ene) likely have lower boiling points due to reduced molecular packing.
- Density :
- Chirality: The (S)-enantiomer of 1-bromo-3,7-dimethyloctane is synthesized using chiral precursors like (S)-3,7-dimethyloctanol, enabling asymmetric synthesis .
Key Differences and Limitations
- Functional Group Impact: Bromoalkanes (e.g., 1-bromo-3,7-dimethyloctane) are more reactive in substitution reactions than ethers (e.g., 1,1-dimethoxy-3,7-dimethyloctane) or alcohols (e.g., 3,7-dimethyloctanol).
- Yield Variations : Unsaturated analogs like (S)-8-Bromo-2,6-dimethyloct-2-ene show slightly lower yields (85%) compared to saturated bromoalkanes (90%) due to side reactions .
- Thermal Stability : Acetal derivatives (e.g., 1,1-dimethoxy-3,7-dimethyloctane) exhibit higher thermal stability than bromoalkanes, which may decompose under harsh conditions .
Preparation Methods
Williamson Ether Synthesis Followed by Terminal Bromination
An alternative two-step approach involves:
-
Etherification: Reacting 3,7-dimethyloctane-1,7-diol with ethyl bromide in the presence of a base to form 7-ethoxy-3,7-dimethyloctan-1-ol.
-
Bromination: Substituting the terminal hydroxyl group with bromine using PBr₃ or HBr.
Step 1 – Etherification:
Step 2 – Bromination:
Advantages:
-
Controlled introduction of the ethoxy group minimizes side reactions.
-
Compatible with sterically hindered substrates due to the use of PBr₃.
Challenges in Synthesis
Steric Hindrance and Regioselectivity
The 3,7-dimethyl branching imposes significant steric hindrance, necessitating prolonged reaction times and elevated temperatures. For example, WO2013122236A1 highlights the need for cation scavengers (e.g., pyrrole derivatives) to stabilize carbocation intermediates during acid-catalyzed bromination.
Purification Difficulties
The compound’s high hydrophobicity (LogP = 4.39) complicates isolation. Liquid-liquid extraction with nonpolar solvents (e.g., hexane) is preferred over crystallization, as noted in oligonucleotide synthesis protocols.
Physicochemical Properties and Characterization
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₅BrO | |
| Molecular Weight | 265.23 g/mol | |
| Exact Mass | 264.109 g/mol | |
| PSA (Polar Surface Area) | 9.23 Ų | |
| LogP | 4.39 |
Structural Verification:
Industrial Applications and Patent Analysis
Role in Oligonucleotide Synthesis
WO2013122236A1 emphasizes the use of hydrophobic bromides like this compound to introduce lipophilic protecting groups in phosphoramidite-based oligonucleotide synthesis. The ethoxy and methyl groups enhance solubility in organic solvents, streamlining liquid-liquid extraction purifications.
Q & A
Q. How does the ethoxy group influence the compound’s reactivity in photochemical reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
